9-(4-pyridinylmethyl)acridine
CAS No.:
Cat. No.: VC0892198
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2 |
|---|---|
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 9-(pyridin-4-ylmethyl)acridine |
| Standard InChI | InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2 |
| Standard InChI Key | UEEVOHOQPJRVIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
Introduction
Chemical Structure and Properties
Structural Information
9-(4-pyridinylmethyl)acridine consists of an acridine core with a pyridinylmethyl substituent at position 9. The compound has the molecular formula C19H14N2, containing two nitrogen atoms - one in the acridine core and another in the pyridine ring . The structure can be represented using various chemical notations:
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InChI: InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2
The compound is also known by several synonyms:
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9-(pyridin-4-ylmethyl)acridine
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9-(4-pyridylmethyl)acridine
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9-acridinyl-4-pyridylmethane
Physical and Chemical Properties
9-(4-pyridinylmethyl)acridine possesses distinct physical and chemical properties that influence its behavior in biological systems and chemical reactions. The key properties are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 270.3 g/mol | |
| XLogP3-AA | 4.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 270.115698455 Da |
The XLogP3-AA value of 4.4 indicates that the compound is relatively lipophilic, suggesting potential for good membrane permeability - an important characteristic for drug-like molecules. The absence of hydrogen bond donors combined with the presence of two hydrogen bond acceptors influences its intermolecular interactions and solubility profile. The compound's two rotatable bonds provide some degree of conformational flexibility, which may be relevant for its interactions with biological targets.
Spectroscopic Data
Mass spectrometry data for 9-(4-pyridinylmethyl)acridine has been documented for various adducts, along with their predicted collision cross-section values. These parameters are valuable for analytical identification and characterization of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 271.12298 | 162.7 |
| [M+Na]+ | 293.10492 | 182.9 |
| [M+NH4]+ | 288.14952 | 173.5 |
| [M+K]+ | 309.07886 | 171.4 |
| [M-H]- | 269.10842 | 169.7 |
| [M+Na-2H]- | 291.09037 | 175.4 |
| [M]+ | 270.11515 | 168.1 |
| [M]- | 270.11625 | 168.1 |
These predicted collision cross-section values are particularly useful for identifying and characterizing the compound in complex mixtures using ion mobility mass spectrometry techniques .
Synthesis and Preparation
For 9-substituted acridines like 9-(4-pyridinylmethyl)acridine, the key reactions typically occur at positions 9 or 10 of the acridine ring. The synthesis would likely involve:
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Formation of the acridine core structure
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Functionalization at the 9-position to introduce the pyridinylmethyl group
Further research specifically focused on 9-(4-pyridinylmethyl)acridine synthesis optimization would be valuable for expanding its availability for biological testing and potential pharmaceutical applications.
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